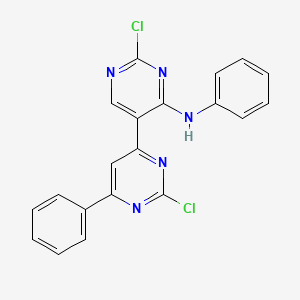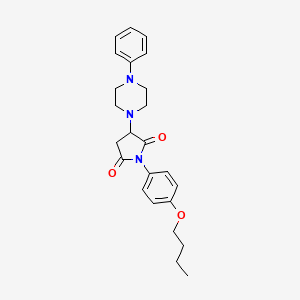
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated and fluorinated aromatic ring, coupled with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzene and 2,6-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the reaction.
Formation of Intermediate: The initial reaction leads to the formation of an intermediate compound, which is then subjected to further chemical transformations.
Final Product: The intermediate is finally converted into this compound through a series of purification and isolation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5,6-difluoro-3-methylphenyl)(4-morpholinyl)methanone: This compound shares a similar aromatic structure but differs in the piperidine moiety.
(2-Chloro-5,6-difluoro-3-methylphenyl)(4-methyl-1-piperidinyl)methanone: Another closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c1-8-7-11(17)14(18)12(13(8)16)15(20)19-9(2)5-4-6-10(19)3/h7,9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWMTXGINVSHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C(=CC(=C2F)F)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-thiophenecarboxamide](/img/structure/B4918205.png)


![2-imino-5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B4918222.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B4918236.png)

![N-{1-(1-adamantyl)-2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4918248.png)
![1-cyclopentyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4918279.png)

![3-[2-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4918295.png)

![3-fluoro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4918307.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4918312.png)
